

Application Notes and Protocols: Phellodendron amurense Extract for In Vitro Studies

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Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*
BARK EXTRACT

Cat. No.: *B1170371*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vitro evaluation of Phellodendron amurense (Amur Cork Tree) extract. This document summarizes key quantitative data from various studies and includes methodologies for essential experiments to assess the extract's biological activities.

Phellodendron amurense has a long history of use in traditional medicine, and recent scientific investigations have highlighted its anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties. The primary bioactive constituents responsible for these effects are believed to be isoquinoline alkaloids, such as berberine, palmatine, and jatrorrhizine, along with various flavonoids and phenolic compounds.^{[1][2][3][4]}

I. Preparation of Phellodendron amurense Bark Extract

This protocol describes a general method for preparing P. amurense extract suitable for in vitro experiments. The choice of solvent can influence the composition of the final extract.

Materials and Equipment:

- Dried bark of *Phellodendron amurense*
- Grinder or mill
- Extraction solvent (e.g., 70% ethanol, methanol, or distilled water)[5][6]
- Heating mantle or water bath
- Filter paper
- Rotary vacuum evaporator
- Freeze dryer (lyophilizer)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile microcentrifuge tubes

Protocol:

- Grinding: Grind the dried *P. amurense* bark into a fine powder.
- Extraction:
 - For ethanolic or methanolic extraction, add the powdered bark to the solvent (e.g., a 1:10 solid-to-liquid ratio, such as 100 g of powder in 1 L of solvent).[5][6]
 - For hot water extraction, use a similar ratio with distilled water.
- Heating and Incubation: Heat the mixture at a controlled temperature (e.g., 60°C for ethanol/methanol, boiling for water) for a specified duration (e.g., 4-12 hours).[5][6]
- Filtration: Allow the mixture to cool and then filter it through filter paper to remove solid plant material.
- Solvent Evaporation: Concentrate the filtrate using a rotary vacuum evaporator at approximately 40°C to remove the solvent.[5]
- Lyophilization: Freeze-dry the concentrated extract to obtain a powder.[6]

- **Storage:** Store the powdered extract at -20°C for long-term use.
- **Stock Solution Preparation:** For in vitro studies, dissolve the dried extract in DMSO to create a high-concentration stock solution.[5] Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments.

II. Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on *P. amurense* extract.

Table 1: Anti-proliferative and Cytotoxic Effects

Cell Line	Extract Concentration	Effect	Reference
A549 (lung cancer)	2.5 µg/mL	58% inhibition of proliferation	[7]
A549 (lung cancer)	5 µg/mL	68% inhibition of proliferation	[7]
H1299 (lung cancer)	2.5 µg/mL	18% inhibition of proliferation	[7]
H1299 (lung cancer)	5 µg/mL	44% inhibition of proliferation	[7]
HaCaT (keratinocytes)	1.25 mg/mL	Reduced cell density, no significant cytotoxicity (IC50 not reached)	[6]
<i>S. mutans</i>	5 mg/mL	Complete inactivation	[6]

Table 2: Antioxidant and Developmental Effects

System	Extract Concentration	Effect	Reference
Bovine Embryos	0.01 µg/mL	Increased blastocyst rate (28.9% vs. 25.4% control)	[5]
Bovine Embryos	0.01 µg/mL	Significantly decreased intracellular reactive oxygen species (ROS)	[5]
Bovine Embryos	0.01 µg/mL	Significantly decreased apoptotic cells	[5]

III. Experimental Protocols

A. Cell Viability/Proliferation Assay (MTS/WST-1)

This protocol is used to assess the effect of the extract on cell viability and proliferation.

Methodology:

- **Cell Seeding:** Plate cells (e.g., HaCaT, A549) in a 96-well plate at a density of 1×10^4 to 3×10^4 cells per well and incubate for 24 hours.[6][8]
- **Treatment:** Treat the cells with various concentrations of the *P. amurense* extract (e.g., 1.25, 2.5, 5 mg/mL) and a vehicle control (DMSO in media).[6] Incubate for the desired time period (e.g., 24 or 48 hours).
- **Reagent Addition:** Add MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[6]
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Anti-inflammatory Activity in Macrophages (RAW 264.7)

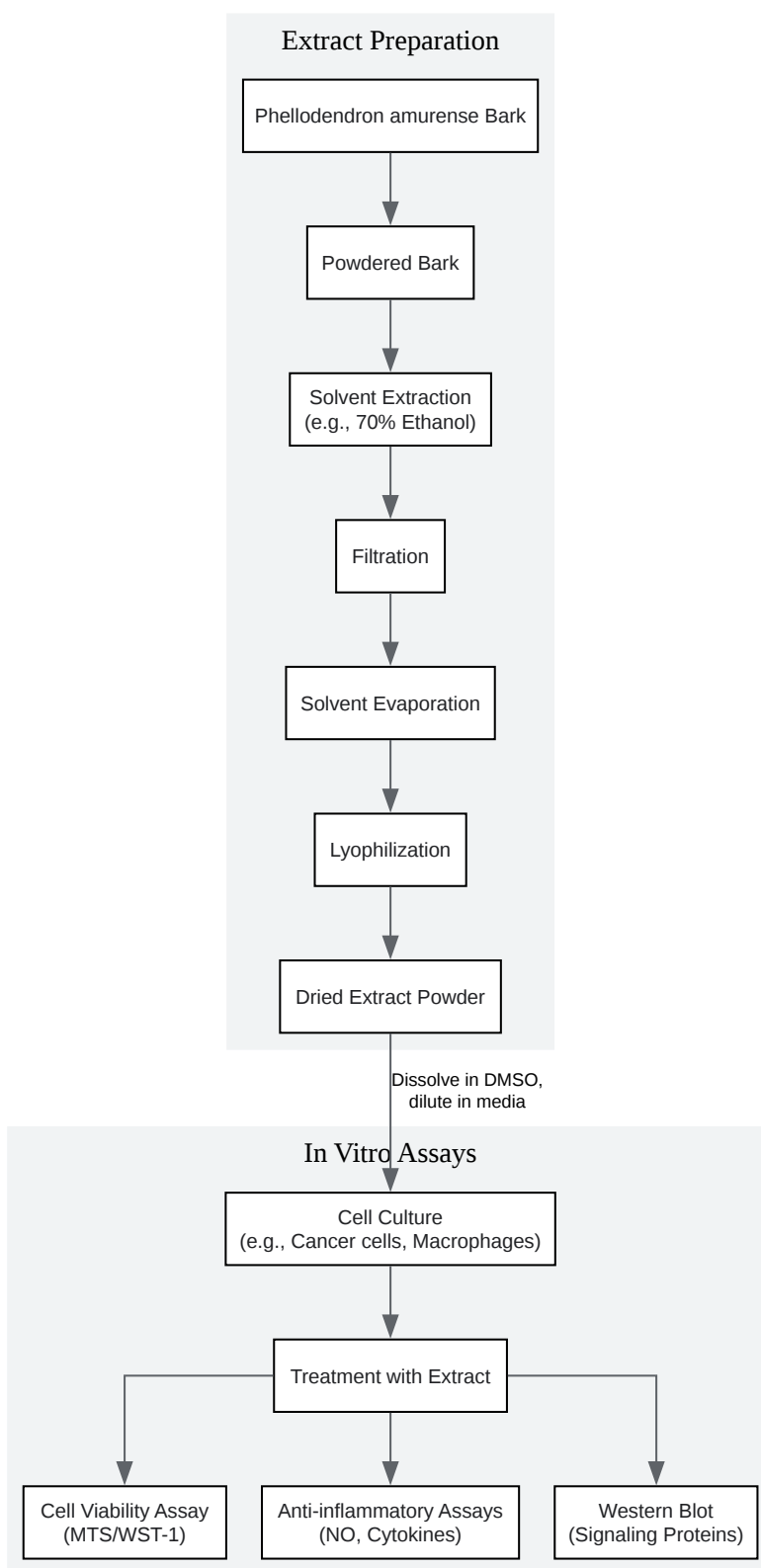
This protocol assesses the extract's ability to inhibit the inflammatory response in macrophages.

Methodology:

- **Cell Seeding:** Plate RAW 264.7 cells in a suitable format (e.g., 6-well plate for protein analysis, 96-well plate for NO measurement).
- **Pre-treatment:** Pre-treat the cells with different concentrations of *P. amurense* extract for a specified time (e.g., 1-2 hours).
- **Inflammatory Stimulus:** Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
- **Incubation:** Incubate the cells for a period relevant to the endpoint being measured (e.g., 24 hours for nitric oxide production).
- **Endpoint Analysis:**
 - **Nitric Oxide (NO) Measurement:** Use the Griess reagent to measure nitrite concentration in the culture supernatant as an indicator of NO production.
 - **Cytokine Analysis (ELISA):** Measure the levels of pro-inflammatory cytokines such as IL-6, IL-1 β , and TNF- α in the supernatant using ELISA kits.[9]
 - **Western Blotting:** Analyze cell lysates to determine the expression and phosphorylation status of key inflammatory signaling proteins like NF- κ B and MAPKs (ERK, p38, JNK).[9]

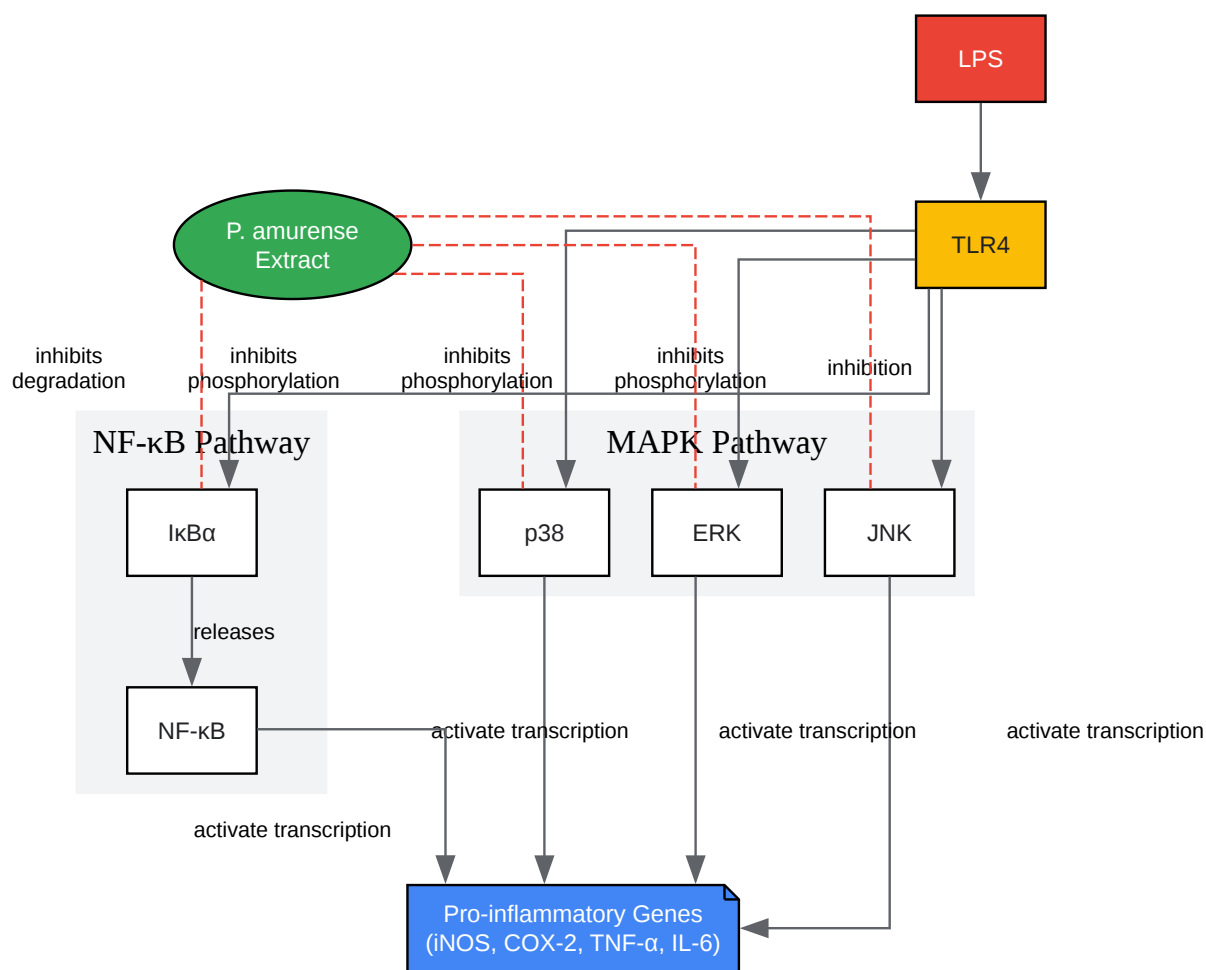
IV. Visualizations

Signaling Pathways and Experimental Workflows



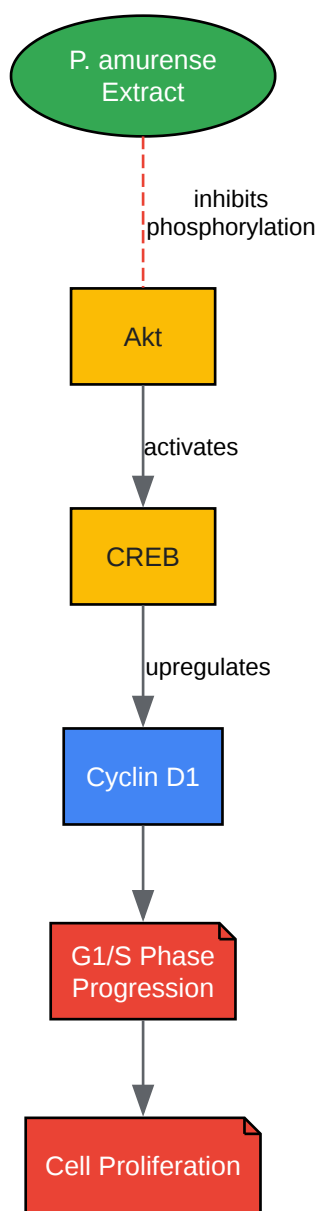
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Caption: General experimental workflow for preparing and testing *P. amurense* extract.



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Caption: Inhibition of LPS-induced inflammatory pathways by *P. amurensis* extract.[9]



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Caption: Inhibition of the Akt/CREB signaling pathway by P. amurensis extract.[2][7]

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